molecular formula C5H5BrN2O3 B6619335 4-bromo-3-methoxy-1H-pyrazole-5-carboxylic acid CAS No. 1934247-60-5

4-bromo-3-methoxy-1H-pyrazole-5-carboxylic acid

Cat. No.: B6619335
CAS No.: 1934247-60-5
M. Wt: 221.01 g/mol
InChI Key: WIRZJYWPIGJXIK-UHFFFAOYSA-N
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Description

4-bromo-3-methoxy-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a bromine atom at the 4-position, a methoxy group at the 3-position, and a carboxylic acid group at the 5-position of the pyrazole ring, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-methoxy-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted hydrazine with a 1,3-dicarbonyl compound, followed by bromination and methoxylation steps . The reaction conditions often require the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium or silver compounds .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include large-scale reactions in batch or continuous flow reactors, followed by purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-methoxy-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

4-bromo-3-methoxy-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-bromo-3-methoxy-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-bromo-3-methoxy-1H-pyrazole-5-carboxylic acid include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of both the bromine and methoxy groups, which can significantly influence its reactivity and biological activity.

Properties

IUPAC Name

4-bromo-3-methoxy-1H-pyrazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O3/c1-11-4-2(6)3(5(9)10)7-8-4/h1H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRZJYWPIGJXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC(=C1Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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